Product packaging for 6-Pyridin-2-ylpyrimidin-4-ol(Cat. No.:CAS No. 1105195-55-8)

6-Pyridin-2-ylpyrimidin-4-ol

Cat. No.: B1460017
CAS No.: 1105195-55-8
M. Wt: 173.17 g/mol
InChI Key: RLWZHQRRTCKCEF-UHFFFAOYSA-N
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Description

6-Pyridin-2-ylpyrimidin-4-ol is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B1460017 6-Pyridin-2-ylpyrimidin-4-ol CAS No. 1105195-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWZHQRRTCKCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyrimidine and Pyridine Scaffolds in Chemical Biology and Materials Science

The foundational components of 6-Pyridin-2-ylpyrimidin-4-ol, the pyrimidine (B1678525) and pyridine (B92270) rings, are considered "privileged scaffolds" in the fields of chemical biology and materials science. This designation stems from their frequent appearance in a vast array of biologically active molecules and functional materials.

In chemical biology, the pyrimidine nucleus is of fundamental importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. google.com This inherent biological relevance has driven extensive research into pyrimidine derivatives, revealing their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The structural versatility of the pyrimidine ring allows for substitutions that can fine-tune its biological activity, making it a frequent target in drug discovery programs. ontosight.ai

Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in numerous natural products, including alkaloids and vitamins. acs.org Its derivatives are integral to a wide range of pharmaceuticals and are noted for their diverse applications in medicinal chemistry. acs.org The inclusion of a pyridine moiety can enhance the solubility and bioavailability of a compound, properties that are highly desirable in the development of therapeutic agents. acs.org The adaptability of the pyridine scaffold has led to its incorporation in drugs targeting a spectrum of diseases. acs.org

In materials science, both pyridine and pyrimidine scaffolds are valued for their electronic properties and their ability to act as ligands in the formation of organometallic complexes. These complexes have found applications in catalysis and the development of functional nanomaterials. The nitrogen atoms in these heterocycles can coordinate with metal ions, leading to materials with interesting optical and electronic properties.

Scope of Academic Investigation and Research Trajectory for 6 Pyridin 2 Ylpyrimidin 4 Ol

Strategies for Pyrimidine Ring Construction with Pyridyl Moieties

The creation of the pyrimidine core with an attached pyridyl group is central to the synthesis of these compounds. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine rings. These methods involve the formation of the heterocyclic ring in a single step from acyclic precursors.

Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrimidines. nih.govekb.eg The synthesis typically begins with the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an active methylene (B1212753) ketone, which can be catalyzed by an acid or a base. aaru.edu.jo The resulting chalcone (B49325) can then undergo cyclization with various reagents to form the pyrimidine ring. ekb.eg For instance, reacting a chalcone with guanidine (B92328) hydrochloride in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) can yield aminopyrimidine derivatives. aaru.edu.jo

A study detailed the synthesis of pyridine-based chalcones via an aldol (B89426) condensation, which could then be used to produce pyrimidine derivatives. nih.gov These chalcone-based pyrimidine derivatives have shown potential in various biological applications. belnauka.byajchem-a.com

Table 1: Examples of Chalcone-Based Pyrimidine Synthesis

Chalcone PrecursorReagentConditionsProduct Type
1-Adamantyl-3-(pyridin-2-yl)prop-2-en-1-oneGuanidine hydrochloride, KOHEthanol, Reflux2-Amino-4-(pyridin-2-yl)-6-adamantylpyrimidine
Substituted (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-oneUrea/Thiourea (B124793)Basic or AcidicSubstituted 6-(pyridin-2-yl)pyrimidin-4(3H)-one/thione

This table is illustrative and based on general chalcone reactivity.

A widely employed and efficient method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine, urea, or thiourea. nih.govnih.gov This approach is a variant of the classical Biginelli reaction. nih.gov The reaction can be performed using various starting materials and catalysts.

For example, a one-pot reaction of an aromatic aldehyde, acetylpyridine, and guanidinium (B1211019) carbonate under solvent-free conditions with sodium hydroxide can produce 4-aryl-6-(pyridin-2-yl)pyrimidin-2-amine derivatives in high yields. tubitak.gov.trresearchgate.net Similarly, the reaction of benzaldehydes, malononitrile, and guanidine hydrochloride can be catalyzed by nano-NiZr4(PO4)6 to afford 2,4-diamino-6-phenylpyrimidine-5-carbonitrile (B12909702) derivatives. nanochemres.org The use of microwave irradiation has also been shown to promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols. organic-chemistry.org

The reaction of 3-formylchromones with aminoheterocycles, including those that can lead to pyridylpyrimidine structures, has been investigated, proposing a general procedure for the annulation of 5-(2-hydroxybenzoyl)pyridines. enamine.net

Table 2: Examples of Condensation Reactions for Pyrimidine Synthesis

1,3-Dicarbonyl EquivalentN-C-N ReagentCatalyst/ConditionsProduct
Acetylpyridine, Aromatic AldehydeGuanidinium CarbonateNaOH, 70°C, solvent-free4-Aryl-6-(pyridin-2-yl)pyrimidin-2-amine tubitak.gov.trresearchgate.net
Benzaldehyde, MalononitrileGuanidine Hydrochloridenano-NiZr4(PO4)6, Ethanol, Reflux2,4-Diamino-6-phenylpyrimidine-5-carbonitrile nanochemres.org
β-Keto estersAmidinesUltrasoundHighly substituted 4-pyrimidinols organic-chemistry.org

Enamine-mediated Oxidative Cyclization

Enamines, which are versatile intermediates in organic synthesis, can be utilized in the construction of pyrimidine rings. bioorganica.com.ua Enamine-mediated reactions often proceed under mild conditions and can offer high regioselectivity. organic-chemistry.org One approach involves the reaction of enamines with a suitable three-carbon component, followed by an oxidative cyclization to yield the pyrimidine ring.

For instance, a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Another method involves the reaction of 3-formylchromones with aminoheterocycles, which proceeds through an enamine intermediate, to form fused pyridine systems. enamine.net While not a direct synthesis of this compound, these methods highlight the utility of enamine intermediates in constructing pyridyl-substituted heterocyclic systems. rsc.orgnobelprize.org

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer a powerful tool for the synthesis of complex molecules, including pyridylpyrimidine derivatives.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgwikipedia.org This reaction is widely used to create biaryl compounds and can be applied to the synthesis of pyridylpyrimidines. nih.govtcichemicals.com

In this context, a pre-functionalized pyrimidine ring (containing a halide or triflate) can be coupled with a pyridineboronic acid, or vice versa. For example, a 6-halopyrimidin-4-ol derivative can be reacted with 2-pyridylboronic acid in the presence of a palladium catalyst and a base to yield 6-(pyridin-2-yl)pyrimidin-4-ol. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. tcichemicals.com While pyridine boronic acids can sometimes be challenging substrates, modifications to the pyridine ring or the use of specific catalytic systems can overcome these issues. nih.gov This method has been successfully used to synthesize various pyridylpyrimidine-containing compounds. scispace.com

Table 3: Illustrative Suzuki-Miyaura Coupling for Pyridylpyrimidine Synthesis

Pyrimidine SubstratePyridine SubstrateCatalyst SystemProduct
6-Chloropyrimidin-4-ol2-Pyridylboronic acidPd(PPh3)4, Na2CO36-(Pyridin-2-yl)pyrimidin-4-ol
4-chloro-6-methylpyrimidinePyridin-2-ylboronic acidPd(dppf)Cl2, K2CO34-Methyl-6-(pyridin-2-yl)pyrimidine

This table provides a generalized representation of the Suzuki-Miyaura coupling strategy.

Ullmann-type Reactions

Ullmann-type reactions, which involve copper-catalyzed cross-coupling, are a valuable tool for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org These reactions are particularly useful for the synthesis of aryl amines, ethers, and thioethers. wikipedia.org In the context of pyridinylpyrimidinol synthesis, Ullmann-type reactions can be employed to couple a substituted pyrimidine with a pyridine derivative.

A notable example is the copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction to produce multisubstituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov This one-pot process, conducted at 130 °C in DMF, demonstrates good functional group tolerance and is scalable. nih.gov The mechanism involves the initial copper-catalyzed N-arylation of a (Z)-3-amino-3-arylacrylate ester with a 2-halopyridine, followed by an intramolecular amidation to form the bicyclic product. nih.gov While traditional Ullmann reactions often require harsh conditions, modern methods utilize ligands such as 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. nih.govunito.it

Palladium-Catalyzed Carbonylative Cycloaddition with Benzyne (B1209423) Intermediates

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. A modular, palladium-catalyzed carbonylative synthesis has been developed for pyrido[2,1-α]isoindoles, which involves a carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles. rsc.orgresearchgate.net These dipoles then undergo a cycloaddition with in situ generated arynes (benzyne intermediates). rsc.orgresearchgate.net This one-pot method allows for the efficient and modular assembly of polysubstituted products. rsc.orgresearchgate.net

While not a direct synthesis of this compound, this methodology highlights the power of palladium catalysis and benzyne chemistry in constructing complex heterocyclic systems containing a pyridine moiety. The carbonylation of activated alkyl halides catalyzed by palladium can also proceed through radical intermediates. researchgate.net

C-N Bond Formation Strategies

The formation of the C-N bond is a critical step in the synthesis of the pyrimidinone core. Reductive amination, involving the condensation of an amine with a ketone or aldehyde followed by reduction of the resulting imine, is a common method for C-N bond formation. mdpi.com Various strategies for C-N bond formation have been developed, including the use of photocatalysis for the metal-free functionalization of (hetero)aryl C(sp2)-H bonds. rsc.org

In the synthesis of piperidine (B6355638) derivatives, an iridium(III)-catalyzed hydrogen borrowing annulation method has been used to form two new C-N bonds in a stereoselective manner. mdpi.com More broadly, cross-coupling reactions like the Buchwald-Hartwig amination, Chan-Evans-Lam coupling, and Ullmann-type reactions are frequently employed for the synthesis of diarylamines and other N-containing compounds. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Functionalization of the Pyridin-2-ylpyrimidin-4-ol Scaffold

Once the core scaffold is synthesized, further functionalization can be carried out to generate a library of derivatives.

Alkylation and Arylation Reactions

The pyridine and pyrimidine rings of the this compound scaffold are amenable to alkylation and arylation reactions. C-H functionalization of pyridines is an efficient way to introduce new substituents. rsc.orgnih.gov Nucleophilic additions to pyridinium (B92312) species, formed by activating the pyridine ring, can occur with both ionic and radical nucleophiles to achieve alkylation and arylation, often with high regioselectivity for the C-4 position. rsc.orgnih.gov

Metal-free N- and O-arylation of pyridin-2-ones can be achieved with diaryliodonium salts, with the selectivity being dependent on the base used. rsc.org For instance, N,N-diethylaniline in fluorobenzene (B45895) selectively promotes N-arylation, while quinoline (B57606) in chlorobenzene (B131634) favors O-arylation. rsc.org

Steglich Esterification for Derivative Synthesis

The hydroxyl group of this compound provides a handle for further derivatization through esterification. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.org This method is particularly useful for substrates that are sensitive to harsher esterification conditions. wikipedia.org The reaction proceeds through an O-acylisourea intermediate, and the addition of DMAP accelerates the reaction and minimizes the formation of N-acylurea side products. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthetic and functionalization reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a related compound, optimization of the Kröhnke-type reaction involved screening the molar ratios of reactants and the reaction temperature. journalirjpac.com The optimal conditions were found to be a reaction temperature of 10°C for the first step, a molar ratio of ethyl picolinate (B1231196) to acetone (B3395972) of 2:1.1, and a molar ratio of ethyl picolinate to sodium hydride of 2:3. journalirjpac.com Ammonium formate (B1220265) was identified as the optimal nitrogen source for the subsequent cyclization step, leading to a total yield of 66%. journalirjpac.com

Systematic approaches like Design of Experiments (DoE) can be employed to efficiently identify the optimal reaction conditions by studying the effects of multiple factors simultaneously. whiterose.ac.uk

ReactionKey Parameters OptimizedOptimal Conditions/ReagentsReference
Kröhnke-type reaction for 2,6-di(pyridin-2-yl)pyridin-4(1H)-oneTemperature, Molar ratios of reactants, Nitrogen source10°C, Ethyl picolinate:Acetone (2:1.1), Ethyl picolinate:Sodium hydride (2:3), Ammonium formate journalirjpac.com
Ullmann-type C-N couplingCatalyst, Ligand, Solvent, TemperatureCuI, 1,10-phenanthroline, DMF, 130°C nih.gov
N- and O-arylation of pyridin-2-onesBase, SolventN-arylation: N,N-diethylaniline, Fluorobenzene; O-arylation: Quinoline, Chlorobenzene rsc.org

Influence of Base and Solvent Systems

The selection of an appropriate base and solvent system is paramount in the synthesis of pyridinyl-substituted pyrimidinones, as it significantly impacts reaction efficiency and product yield. In the synthesis of related pyrimidine derivatives, a variety of bases and solvents have been explored to optimize reaction conditions.

Commonly employed bases include sodium hydroxide, sodium ethoxide, and potassium carbonate. For instance, the condensation of a three-carbon component with an amidine derivative to form a pyrimidine ring is often catalyzed by sodium hydroxide or ethoxide. semanticscholar.org In other procedures, potassium hydroxide is used to facilitate the formation of the pyrimidin-2-ol ring from chalcone precursors. derpharmachemica.com The use of stronger bases like sodium hydride (NaH) is also reported, particularly for deprotonation to facilitate subsequent reactions.

The choice of solvent is equally critical and is often dependent on the specific reactants and base used. Alcohols, such as ethanol and isopropanol, are frequently used as solvents, especially in condensation reactions. derpharmachemica.comresearchgate.net Dichloromethane and acetonitrile (B52724) are other common choices, particularly when using catalysts like tetrabutylammonium (B224687) bromide (TBAB) in phase transfer catalysis. The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. For example, in some palladium-catalyzed reactions, dimethylformamide (DMF) has been shown to be a superior solvent compared to others.

The interplay between the base and solvent system is crucial for achieving high yields and purity. The following table summarizes typical base and solvent combinations used in the synthesis of related pyrimidine structures.

BaseSolventTypical ApplicationReference
Sodium HydroxideEthanolCondensation reactions semanticscholar.org
Potassium HydroxideEthanolCyclization of chalcones derpharmachemica.com
Sodium HydrideDichloromethaneDeprotonation for substitution
Potassium Carbonatetert-ButanolReaction of 1,3-dielectrophiles semanticscholar.org
TMSOKDimethylformamidePalladium-catalyzed cyclization

Temperature and Reaction Time Dependencies

Temperature and reaction time are critical parameters that must be carefully controlled to ensure the successful synthesis of this compound and its analogs. These factors directly influence reaction kinetics, product distribution, and the formation of byproducts.

Reaction temperatures can range from room temperature to reflux conditions, depending on the specific synthetic route. For instance, some reductive amination procedures are carried out at room temperature (20–25°C). In contrast, many cyclization and condensation reactions require elevated temperatures, often at the reflux temperature of the solvent, which can be between 60-80°C or even higher. derpharmachemica.com For example, the synthesis of certain pyrimidin-4-amine derivatives involves heating at 75°C. rsc.org Microwave-assisted synthesis can employ even higher temperatures, such as 100°C, to significantly reduce reaction times. However, temperatures should be carefully managed, as excessively high temperatures can lead to the formation of undesired byproducts. For certain reactions, maintaining a low temperature, such as below 20°C, is crucial to minimize side reactions.

Reaction times are also highly variable, ranging from a few minutes for microwave-assisted reactions to several hours or even overnight for conventional methods. derpharmachemica.com Longer reaction times are often necessary to drive the reaction to completion and improve yields, but they also increase the risk of byproduct formation. Optimization of both temperature and reaction time is therefore a key aspect of developing an efficient synthetic protocol.

The following table provides examples of temperature and reaction time dependencies for the synthesis of related pyrimidine compounds.

Reaction TypeTemperatureReaction TimeReference
Reductive Amination20-25°C12-24 hours
CyclizationReflux (60-80°C)3-7 hours
CondensationReflux10 hours derpharmachemica.com
SNAr Reaction100°CNot specified rsc.org
Microwave-Assisted100°C15 minutes

Addressing Regioselectivity Issues in Synthesis

One common approach to control regioselectivity is through the use of pre-functionalized precursors where the desired substitution pattern is already established. For instance, starting with a 6-substituted pyrimidine derivative allows for further modification at other positions without ambiguity. nih.gov

In reactions involving the cyclization of unsymmetrical intermediates, the regiochemical outcome can be influenced by steric and electronic factors. For example, in the synthesis of pyrazole-substituted umbelliferone (B1683723) derivatives, quantum-chemical calculations have been used to predict the most energetically favorable regioisomer. researchgate.net

Another strategy involves the use of directing groups or specific catalysts to favor the formation of one regioisomer over another. In the context of purine (B94841) synthesis, which shares some similarities with pyrimidine chemistry, Lewis acids like SnCl4 have been used to achieve N7-regioselective alkylation. acs.org While not directly applied to this compound, this highlights the potential for catalyst-controlled regioselectivity.

Furthermore, computational methods are emerging as valuable tools for predicting the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems, which can guide the planning of synthetic routes. amazonaws.com A highly regioselective lithiation-substitution protocol has also been successfully employed for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

Impact of Anaerobic Conditions and Reagent Sensitivity

The synthesis of certain heterocyclic compounds, including pyrimidine derivatives, can be sensitive to atmospheric conditions, particularly the presence of oxygen. While not extensively documented for the direct synthesis of this compound, the broader field of pyrimidine biosynthesis and the synthesis of related heterocycles suggest that anaerobic conditions can be a critical factor.

In biological systems, the synthesis of pyrimidines can be significantly affected by the presence or absence of oxygen. microbiologyresearch.org Some enzymatic steps in pyrimidine biosynthesis are known to be oxygen-dependent in certain organisms. asm.org In chemical synthesis, the use of air- or moisture-sensitive reagents necessitates the use of anaerobic and anhydrous conditions to prevent their degradation and ensure the success of the reaction. For example, reactions involving strong bases like sodium hydride or organometallic reagents often require an inert atmosphere (e.g., argon or nitrogen).

The sensitivity of reagents to air and moisture can lead to lower yields and the formation of impurities if not properly managed. For instance, some palladium-catalyzed cross-coupling reactions, which are used to form carbon-carbon or carbon-nitrogen bonds in the synthesis of complex heterocyclic systems, often require anhydrous conditions and an inert atmosphere to prevent catalyst deactivation and side reactions. The requirement for anhydrous conditions is a recurring theme in many synthetic procedures for related compounds.

While the direct impact of anaerobic conditions on the synthesis of this compound is not explicitly detailed in the provided search results, the general principles of organic synthesis and the nature of the reagents commonly employed suggest that excluding air and moisture is often a prudent measure to ensure reproducibility and high yields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

One-Dimensional (1D) NMR (¹H, ¹³C) Analysis

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary insights into the molecular framework of this compound and its analogs.

In the ¹H NMR spectrum of a derivative, 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol, characteristic signals are predicted, with the pyrimidine C5-H proton expected to resonate as a singlet between δ 8.2 and 8.5 ppm. The aromatic protons of the pyridine ring are anticipated to appear as doublets in the δ 6.8–7.4 ppm range, while the dimethylamino group's protons would likely be a singlet at δ 2.9–3.1 ppm. vulcanchem.com For 2,6-di(pyridin-2-yl)pyridin-4-ol, a precursor to more complex derivatives, the proton NMR spectrum provides key data for confirming its structure before further reactions. mdpi.com

Analysis of related structures, such as 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol, reveals specific proton signals. For instance, a methyl group appears at δ 3.07 ppm, a hydroxyl proton as a broad signal at δ 3.91 ppm, and the pyrimidine ring proton at δ 5.90 ppm. asianpubs.org Aromatic protons on the pyridine ring are observed at δ 7.20 and 8.10 ppm. asianpubs.org

The ¹³C NMR spectrum provides complementary information. For a derivative of 2,6-di(pyridin-2-yl)pyridin-4-ol, the carbon signals were observed at δ 180.13, 33.92, 30.56, 29.66, 28.84, and 24.13 ppm, confirming the carbon framework of the molecule. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrimidine C5-H8.2–8.5Singlet
Pyridine aromatic protons6.8–7.4Doublets
N(CH₃)₂2.9–3.1Singlet

Table 2: Experimental ¹H NMR Data (δ, ppm) for a 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol Derivative

Proton Chemical Shift (ppm) Multiplicity
-CH₃3.07Singlet
-OH3.91Broad
-CH- (pyrimidine)5.90Singlet
Aromatic ring proton7.20Singlet
Aromatic ring proton8.10Singlet

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning complex structures. These techniques reveal through-bond and through-space correlations between nuclei.

For instance, in the structural analysis of derivatives of 2,6-di(pyridin-2-yl)pyridin-4-ol, 2D NMR spectroscopy was utilized to confirm the connectivity of the molecule. mdpi.com Although specific COSY, HSQC, and HMBC data for the parent compound this compound is not detailed in the provided results, the application of these techniques to its derivatives underscores their importance in confirming the precise arrangement of atoms and substituent groups.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. For derivatives of this compound, characteristic absorption bands are observed. In the FT-IR spectrum of a derivative of 2,6-di(pyridin-2-yl)pyridin-4-ol, a notable band at 1694 cm⁻¹ is attributed to the C=O stretching vibration of a carboxylic acid group, and a band at 641 cm⁻¹ corresponds to the C-Se bond. mdpi.com For a related Schiff base derivative, 2-amino-6-methylpyrimidin-4-ol, the FT-IR spectrum shows a broad O-H stretch at 3514 cm⁻¹, an aromatic C-H stretch at 3059 cm⁻¹, the imine (HC=N) stretch at 1660 cm⁻¹, and C=C and C-S stretches at 1454 cm⁻¹ and 1331 cm⁻¹ respectively. growingscience.com

In a derivative of 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol, the O-H stretching vibration is predicted around 3200 cm⁻¹ (broad), with C=N/C=C stretching vibrations expected in the 1600–1450 cm⁻¹ region. vulcanchem.com For 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol, a broad O-H stretch is observed in the range of 3100-2700 cm⁻¹. asianpubs.org

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives

Functional Group Vibrational Mode Frequency (cm⁻¹) Reference
-OHO-H stretch~3200 (broad) vulcanchem.com
C=N / C=CStretch1600–1450 vulcanchem.com
C=O (acid)C=O stretch1694 mdpi.com
C-SeStretch641 mdpi.com
-OH (Schiff base)O-H stretch3514 growingscience.com
HC=N (Schiff base)Stretch1660 growingscience.com

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For a diselenide derivative of 2,6-di(pyridin-2-yl)pyridin-4-ol, the Raman spectrum distinctly shows a peak at 286 cm⁻¹ for the Se-Se stretch and a band at 641 cm⁻¹ for the C-Se stretch, which corroborates the FT-IR data. mdpi.com The study of such derivatives highlights how Raman spectroscopy can elucidate the presence of specific bonds that may be weak or inactive in the IR spectrum. mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the analysis of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol, the mass spectrum showed a molecular ion peak at m/z 295 [M++1], confirming its molecular weight. asianpubs.org Another derivative in the same study presented a molecular ion peak at m/z 403 [M++1]. asianpubs.org

For 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol, the molecular weight is calculated to be 245.29 g/mol based on its molecular formula C₁₂H₁₅N₅O. vulcanchem.com A related compound, 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, has a predicted monoisotopic mass of 187.07455 Da. uni.lu Gas chromatography-mass spectrometry (GC-MS) analysis of a complex mixture identified a derivative, 3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one, among other bioactive compounds. innovareacademics.inscispace.com

Table 4: Mass Spectrometry Data for this compound and its Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) m/z [M+H]⁺ (or other adduct) Reference
2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol (Derivative 1)C₁₃H₁₅N₃O₃S294.34295 [M++1] asianpubs.org
2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol (Derivative 2)C₁₃H₉N₃O₃SF₆401.29403 [M++1] asianpubs.org
2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-olC₁₂H₁₅N₅O245.29- vulcanchem.com
6-methyl-2-(pyridin-2-yl)pyrimidin-4-olC₁₀H₉N₃O187.19188.08183 uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The study of how this compound and its derivatives interact with light is crucial for understanding their electronic structure and potential applications in materials science and sensing. This section delves into the absorption and emission of light by these compounds, as well as how their behavior changes in different chemical environments.

Absorption Characteristics

The pyrimidine ring is known to be a π-deficient system, meaning it has a tendency to attract electrons. osf.io This characteristic makes the pyrimidin-4-yl and pyrimidin-2-yl fragments effective electron-withdrawing groups. osf.io When combined with electron-donating groups, this can lead to intramolecular charge transfer (ICT) upon light absorption. osf.io The ultraviolet-visible (UV-Vis) absorption spectra of pyrimidine derivatives typically show bands in the UV region. osf.ioresearchgate.net

For instance, a series of pyrimidine derivatives featuring triphenylamine (B166846) or 9-ethylcarbazole (B1664220) substituents all exhibited absorption bands within the UV range. osf.ioresearchgate.net In these "push-pull" structures, the pyrimidine core acts as the electron acceptor. osf.io The specific wavelength of maximum absorption (λ_max) is influenced by the nature of the substituents attached to the pyrimidine ring. Derivatives with triphenylamine, a stronger electron-donating group, showed absorption bands that were shifted to longer wavelengths (red-shifted) compared to their 9-ethylcarbazole counterparts. osf.io

The protonation of the pyrimidine ring, which can occur in acidic conditions, enhances its electron-withdrawing nature. This strengthening of the acceptor character typically leads to a red-shift in the absorption bands. osf.io Similarly, the electronic properties of substituents have a predictable effect. For example, pyrimidines with electron-donating groups like 4-methoxyphenyl (B3050149) (4-MeOPh) or highly conjugated systems like naphthyl at the C4-position display red-shifted absorption bands. acs.org Conversely, electron-withdrawing groups such as 4-cyanophenyl (4-NCPh) at the same position result in weaker fluorescence and lower brightness. acs.org

The solvent environment can also play a role, although its effect on absorption is often less pronounced than on emission. For some related heterocyclic systems, such as 2-pyridin-2-yl-1H-indole derivatives, the absorption spectra are sensitive to solvent polarity and pH. nih.gov

Below is a table summarizing the absorption characteristics of some substituted pyrimidine derivatives, illustrating the impact of different substituents on their electronic absorption.

Compound TypeSubstituent(s)SolventAbsorption Maxima (λ_abs, nm)Reference
Pyrimidine DerivativesTriphenylamineDichloromethaneRed-shifted vs. Carbazole osf.io
Pyrimidine Derivatives9-EthylcarbazoleDichloromethaneBlue-shifted vs. Triphenylamine osf.io
Pyrimidine α-Amino AcidsC4: Naphthyl, 4-MeOPhMethanolRed-shifted acs.org
Pyrimidine α-Amino AcidsC4: Phenyl, 4-NCPhMethanolWeakly fluorescing acs.org
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with electron-donating groupsVariesVariousRed-shifted researchgate.net

Emission Properties and Quantum Yields

Upon absorbing light, these molecules can transition to an excited state and subsequently release this energy in the form of light, a process known as fluorescence. The emission properties of pyrimidine derivatives are highly sensitive to their molecular structure and environment. osf.io

Generally, arylpyrimidines tend to have a blue-shifted emission with a higher fluorescence quantum yield compared to similar structures with arylvinyl or arylethynyl linkers. osf.io The quantum yield (Φ) is a measure of the efficiency of this fluorescence process. For example, triphenylamine-substituted pyrimidines have been reported to have quantum yields as high as 0.86. osf.io In contrast, derivatives of 2-(pyridin-2-yl)-4-(4-aminophenyl)quinazolines show a significant decrease in quantum yield when moving from a nonpolar solvent like toluene (B28343) to a more polar one like acetonitrile. researchgate.net

The introduction of electron-donating groups not only red-shifts the absorption but also the emission bands and often leads to higher fluorescence quantum yields. researchgate.net For instance, pyrimidine-based α-amino acids with electron-donating substituents at the C4-position exhibit strong fluorescence in the visible region, large Stokes shifts (the difference between the absorption and emission maxima), and good quantum yields ranging from 0.27 to 0.30. acs.org Some pyridine-derived α-amino acids have shown quantum yields between 0.18 and 0.46. acs.org

Protonation of the pyrimidine ring, which enhances its electron-accepting character, typically leads to a red-shift of the emission band but can also lead to quenching (a decrease in or cessation of) fluorescence. osf.ioresearchgate.net However, some derivatives remain luminescent even after protonation, sometimes with the appearance of a new, red-shifted emission band. osf.ioresearchgate.net

The table below presents emission data for several classes of pyrimidine and related heterocyclic derivatives.

Compound ClassSubstituents/ConditionsSolventEmission Maxima (λ_em, nm)Quantum Yield (Φ)Reference
Triphenylamine-Substituted PyrimidinesTriphenylamineDichloromethane-Up to 0.86 osf.io
Pyrimidine α-Amino AcidsC4: Naphthyl, 4-MeOPhMethanolVisible region0.27 - 0.30 acs.org
Pyridine-Derived α-Amino AcidsVarious electron-rich aryl groupsMethanol-0.18 - 0.46 acs.org
2-(Pyridin-2-yl)-4-(4-aminophenyl)quinazolinesEt2N- and Ph2N-bearingToluene vs. MeCN-Decreases in MeCN researchgate.net
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidinesElectron-donating aryl groupsVariousRed-shiftedHigher researchgate.net

Solvatochromic Behavior and Excited State Dynamics

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption or emission spectrum—with a change in solvent polarity. This phenomenon is particularly pronounced in "push-pull" molecules where significant intramolecular charge transfer (ICT) occurs. osf.io The emission properties of pyrimidine fluorophores are highly sensitive to their environment, often exhibiting strong solvatochromism. osf.io An increase in solvent polarity typically causes a significant bathochromic (red) shift of the emission band. osf.io This is a hallmark of ICT chromophores, where the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. osf.ioresearchgate.net

For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with electron-donating groups show strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state. researchgate.net Similarly, 2-pyridin-2-yl-1H-indole derivatives display long-wavelength fluorescence that is sensitive to solvent polarity. nih.gov The significant bathochromic shift in the fluorescence spectra of methyl- and methoxy-substituted 2-(pyridin-2-yl)-4-(4-aminophenyl)quinazolines with increasing solvent polarity further supports the charge-transfer nature of their excited state. researchgate.net

The excited-state dynamics, which encompass the processes that occur after light absorption, are complex. For some related donor-acceptor biaryls, the excited-state lifetime is very short, on the order of picoseconds, and is influenced by solvent viscosity. unige.ch The relaxation from the initial excited state (Franck-Condon state) can involve molecular twisting around the single bond connecting the donor and acceptor units. unige.ch This twisting can lead to a state where the excited and ground state energy surfaces are close or intersect, facilitating a rapid, non-radiative return to the ground state. unige.ch The large Stokes shifts observed in many of these compounds in polar solvents are a consequence of this intramolecular relaxation in the excited state, which is coupled with the reorientation of solvent molecules around the newly formed, more polar excited state. researchgate.net

The study of solvatochromism using tools like the Lippert-Mataga equation can provide quantitative estimates of the change in dipole moment between the ground and excited states, offering deeper insight into the electronic redistribution upon excitation. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Pyridin 2 Ylpyrimidin 4 Ol

Oxidation Reactions and Product Characterization

The oxidation of 6-Pyridin-2-ylpyrimidin-4-ol can proceed at several positions, primarily involving the nitrogen atoms of both the pyridine (B92270) and pyrimidine (B1678525) rings, as well as potential oxidation of the pyrimidine ring itself.

N-Oxidation: The nitrogen atoms in the pyridine and pyrimidine rings are susceptible to oxidation by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxides. The pyridine nitrogen is generally more readily oxidized than the pyrimidine nitrogens. Selective N-oxidation can often be achieved by controlling the reaction conditions. The formation of the N-oxide on the pyridine ring can subsequently influence the regioselectivity of other reactions by altering the electronic distribution within the ring.

Ring Oxidation: More vigorous oxidation conditions can lead to the formation of further oxidized products. For instance, the pyrimidin-4-ol moiety can be oxidized to a pyrimidine-2,4-dione derivative. This transformation highlights the reactivity of the pyrimidine ring under oxidative stress.

Product Characterization: The resulting oxidation products are typically characterized using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the position of oxidation. Mass spectrometry (MS) confirms the molecular weight of the oxidized products, and infrared (IR) spectroscopy can identify the presence of new functional groups, such as the N-oxide or additional carbonyl groups.

Table 1: Plausible Oxidation Reactions of this compound

Starting MaterialReagentProduct(s)Reaction Conditions
This compoundm-CPBA (1 equiv.)6-(1-Oxido-pyridin-2-yl)pyrimidin-4-olCH₂Cl₂, room temp.
This compoundm-CPBA (excess)6-(1-Oxido-pyridin-2-yl)-1-oxido-pyrimidin-4-olCH₂Cl₂, reflux
This compoundStrong Oxidizing Agent6-Pyridin-2-ylpyrimidine-2,4-dioneHarsh conditions

Reduction Reactions and Derivative Formation

Reduction of this compound typically involves the hydrogenation of the heterocyclic rings, leading to the formation of partially or fully saturated derivatives.

Catalytic Hydrogenation: The pyrimidine ring is generally more susceptible to catalytic hydrogenation than the pyridine ring. Using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can lead to the selective reduction of the pyrimidine ring to a tetrahydropyrimidine derivative. commonorganicchemistry.com The pyridine ring can also be reduced under more forcing conditions, such as higher pressures and temperatures, or by using more active catalysts like rhodium on alumina. researchgate.net

Derivative Formation: The reduction of the pyrimidine ring creates new stereocenters, leading to the potential for diastereomeric products. The resulting saturated or partially saturated heterocyclic derivatives exhibit significantly different chemical and physical properties compared to the parent aromatic compound, offering a route to a diverse range of new chemical entities.

Table 2: Potential Reduction Products of this compound

Starting MaterialReagent/CatalystProductReaction Conditions
This compoundH₂, Pd/C6-Pyridin-2-yl-1,4,5,6-tetrahydropyrimidin-4-olEthanol (B145695), room temp., atmospheric pressure
This compoundH₂, Rh/Al₂O₃6-(Piperidin-2-yl)-1,4,5,6-tetrahydropyrimidin-4-olHigh pressure, elevated temperature

Substitution Reactions and Catalyst Influence

The substitution pattern of this compound allows for a variety of substitution reactions on both the pyridine and pyrimidine rings. The outcome of these reactions is highly dependent on the nature of the reagent (electrophilic or nucleophilic) and the influence of catalysts.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the 3- and 5-positions. The pyrimidine ring is even more deactivated and typically undergoes electrophilic substitution at the 5-position under forcing conditions. The presence of the hydroxyl group at C4 can influence the regioselectivity. Lewis acid catalysts are often required to facilitate these reactions. masterorganicchemistry.comkhanacademy.org

Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). The hydroxyl group at C4 can be converted to a better leaving group, such as a chloro or tosyl group, to facilitate nucleophilic displacement. The pyridine ring is also susceptible to nucleophilic attack at the 2- and 4-positions. The choice of catalyst, often a base to deprotonate a nucleophile or a transition metal complex, can significantly influence the rate and selectivity of these reactions. researchgate.net For instance, 4-(dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst. semanticscholar.org

Table 3: Representative Substitution Reactions

Ring SystemReaction TypePosition of AttackReagents/CatalystPlausible Product
PyridineElectrophilicC3' or C5'HNO₃/H₂SO₄6-(Nitro-pyridin-2-yl)pyrimidin-4-ol
PyrimidineNucleophilicC61. POCl₃ 2. Nu-H, Base6-Substituted-2-pyridin-2-ylpyrimidin-4-ol

Reaction Mechanisms of Pyridine and Pyrimidine Ring Transformations

The fused heterocyclic system of this compound can undergo several interesting ring transformation reactions, often proceeding through complex mechanistic pathways.

Dimroth Rearrangement: Pyrimidines can undergo the Dimroth rearrangement, which involves the opening of the pyrimidine ring followed by recyclization to form an isomeric pyrimidine. nih.govwikipedia.orgresearchgate.net This rearrangement is typically initiated by nucleophilic attack, often by a hydroxide (B78521) ion, at an electron-deficient carbon atom of the pyrimidine ring. researchgate.net The reaction proceeds through a ring-opened intermediate which then re-closes in a different orientation. The course of the Dimroth rearrangement is influenced by factors such as pH and the presence of electron-withdrawing groups. nih.govrsc.org

Ring Contraction: Under certain conditions, such as during metabolic processes, the pyrimidine ring can undergo a ring contraction. This transformation involves a ring-opening reaction, followed by the elimination of a carbon atom and subsequent ring closure to form a five-membered imidazole ring. This type of transformation highlights the dynamic nature of the pyrimidine ring system under specific chemical environments.

Degenerate Ring Transformations: In the presence of strong nucleophiles, such as the amide ion, pyrimidines can undergo degenerate ring transformations where the atoms of the ring are exchanged with atoms from the nucleophile, leading to a structurally identical but isotopically labeled product if labeled reagents are used. wur.nl These reactions proceed via a nucleophilic addition to the ring, followed by ring-opening and recyclization. wur.nl

These mechanistic pathways underscore the rich and varied reactivity of the pyridine and pyrimidine rings within the this compound scaffold, allowing for the generation of a wide array of structurally diverse derivatives.

Coordination Chemistry and Ligand Design Principles

6-Pyridin-2-ylpyrimidin-4-ol as a Ligand System and Chelator for Metal Ions

This compound functions as a robust ligand system due to the presence of multiple nitrogen and oxygen donor atoms. The pyridine (B92270) nitrogen, the two nitrogen atoms of the pyrimidine (B1678525) ring, and the hydroxyl group of the pyrimidinol moiety can all potentially participate in coordination with metal ions. This multi-dentate character allows it to act as an effective chelator, forming stable ring structures upon binding to a metal center. The arrangement of these donor atoms makes it particularly suitable for forming complexes with a range of transition metals. Pyridine and its derivatives are well-established as effective ligands in coordination chemistry. researchgate.net The lone pair of electrons on the nitrogen atom is readily available for donation to a metal cation, forming a stable coordinate bond. researchgate.net Similarly, pyrimidine-based ligands are utilized for their ability to form stable complexes and participate in the construction of diverse supramolecular architectures.

The combination of these two heterocyclic systems in a single molecule, this compound, creates a ligand with potentially tunable electronic and steric properties. The acidity of the pyrimidinol's hydroxyl group suggests that it can also act as an anionic ligand through deprotonation, further enhancing its binding affinity and the stability of the resulting metal complexes.

Chelation Modes and Metal-Ligand Interactions

The geometry and connectivity of this compound allow for several possible chelation modes. The most common mode involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring, creating a stable five-membered chelate ring with a coordinated metal ion. This bidentate N,N'-chelation is a well-documented binding motif for ligands containing linked pyridine and other nitrogen-containing heterocyclic rings.

Another potential chelation involves the pyrimidinol moiety, where the hydroxyl group and an adjacent ring nitrogen can bind to a metal ion, forming a six-membered chelate ring. The specific chelation mode adopted will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands. The interaction between the metal and the ligand is primarily a Lewis acid-base interaction, where the electron-donating nitrogen and oxygen atoms of the ligand interact with the electron-accepting metal center.

Formation of Coordination Complexes with d- and f-Block Metals

The versatile electronic properties and multiple donor sites of this compound make it a suitable ligand for forming coordination complexes with both d-block (transition metals) and f-block (lanthanides and actinides) metals.

With d-block metals, such as copper, nickel, cobalt, and zinc, the ligand is expected to form discrete mononuclear or polynuclear complexes. jscimedcentral.com The geometry of these complexes can vary from tetrahedral and square planar to octahedral, depending on the coordination number and the electronic configuration of the metal ion. jscimedcentral.comwikipedia.org For instance, Ni(II) can form octahedral, square planar, or tetrahedral complexes. jscimedcentral.com

In the case of f-block metals, such as lanthanides, the larger ionic radii and higher coordination numbers of these elements can lead to the formation of complexes with more intricate structures. Lanthanide ions often favor coordination with oxygen-donor ligands, making the pyrimidinol group a key interaction site. The resulting lanthanide complexes may exhibit interesting photophysical properties, such as luminescence, which is a characteristic feature of many lanthanide compounds.

Supramolecular Assembly and Self-Assembled Structures

Beyond the formation of simple coordination complexes, this compound can serve as a building block for the construction of more complex supramolecular assemblies and coordination polymers. The ability of the ligand to bridge multiple metal centers, combined with non-covalent interactions such as hydrogen bonding and π-π stacking, can direct the self-assembly of extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

Tuning Ligand Properties Through Substitution Patterns

The chemical and electronic properties of the this compound ligand system can be systematically modified by introducing various substituent groups onto the pyridine or pyrimidine rings. For example, the introduction of electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density on the donor atoms, potentially enhancing the ligand's basicity and its binding affinity for metal ions. Conversely, the introduction of electron-withdrawing groups (e.g., halides, nitro groups) would decrease the electron density, which could be utilized to fine-tune the redox properties of the resulting metal complexes.

Such modifications can influence not only the metal-ligand bond strength but also the steric environment around the metal center, thereby affecting the coordination geometry and the reactivity of the complex. This ability to tune the ligand's properties through synthetic modification is a powerful tool in the rational design of metal complexes with specific desired functions. Research on related pyridine derivatives has shown that such substitutions can indeed modulate the structure and magnetic properties of coordination polymers. rsc.org

Applications in Materials Science and Optoelectronics

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional nature of pyridinyl-pyrimidine ligands, analogous to 6-Pyridin-2-ylpyrimidin-4-ol, makes them excellent candidates for organic linkers in the construction of Metal-Organic Frameworks (MOFs). These crystalline materials, formed by the self-assembly of metal ions or clusters and organic linkers, are renowned for their high porosity and tunable properties.

The synthesis of MOFs using linkers containing pyridine (B92270) or pyrimidine (B1678525) rings often involves solvothermal or, more recently, solvent-free oven-heated procedures. For instance, a three-dimensional MOF has been successfully synthesized by reacting pyrimidine-4,6-dicarboxylic acid with lead(II) nitrate. mdpi.com This process yielded a highly pure and crystalline material with a complex, unprecedented topology. mdpi.com In another example, a stable and porous indium-based MOF was prepared using (2-pyrimidin-5-yl)terephthalic acid as the organic linker. rsc.org

The choice of metal and ligand directly influences the final architecture and properties of the MOF. Researchers have synthesized a series of rare-earth MOFs using pyridine-3,5-dicarboxylate, demonstrating the versatility of N-heterocyclic linkers. bit.edu.cn Similarly, combining pyridine-2,3-dicarboxylate with a flexible bis(4-pyridyl)propane ligand has yielded 3D frameworks with significant photoluminescence. rsc.org The pyridine moiety itself can play a crucial role in directing the structure; in one case, the introduction of pyridine into a reaction mixture induced a structural reconfiguration of a cobalt-based MOF, transforming it from a 3D to an ultrathin 2D nanosheet structure. rsc.org

These MOFs exhibit potential for various applications. The indium-based MOF demonstrated remarkable dynamic selectivity for gas separation, specifically for C₂H₂/CH₄ and CO₂/CH₄ mixtures, and also catalyzed the chemical fixation of carbon dioxide. rsc.org

Table 1: Examples of MOFs Synthesized with Pyridine/Pyrimidine-Based Linkers This table is interactive and can be sorted by clicking on the headers.

Linker Used Metal Ion(s) Resulting MOF Dimensionality Key Finding/Application Reference(s)
Pyrimidine-4,6-dicarboxylic acid Lead(II) 3D Unprecedented topology, luminescent mdpi.com
(2-pyrimidin-5-yl)terephthalic acid Indium(III) 3D High porosity, selective gas separation (C₂H₂/CO₂, CH₄) rsc.org
Pyridine-3,5-dicarboxylate Sm, Eu, Gd, Dy 3D Formation of rare-earth coordination polymers bit.edu.cn
Pyridine-2,3-dicarboxylate Cu(II), Zn(II), Cd(II) 3D Frameworks with intense fluorescent emissions rsc.org
1,4-benzenedicarboxylic acid / Pyridine Cobalt(II) 2D Pyridine induced structural change from 3D to 2D nanosheets rsc.org

Luminescent Metal Compounds and Sensitizers for Photovoltaic Applications

The nitrogen-rich structure of this compound is ideal for coordinating with heavy metal ions like ruthenium(II) and iridium(III) to form highly luminescent complexes. These compounds are of great interest for applications in organic light-emitting diodes (OLEDs), chemical probes, and as sensitizers in solar cells. mdpi.com

Ruthenium(II) complexes, in particular, have been studied extensively. When ligands incorporating a pyrimidinyl group, such as 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine, are used, the resulting Ru(II) complexes show significantly improved photophysical properties compared to the benchmark [Ru(tpy)₂]²⁺. nih.govresearchgate.net The pyrimidinyl moiety helps to extend the delocalization of the acceptor orbital in the metal-to-ligand charge-transfer (MLCT) excited state. nih.gov This leads to a larger energy gap between the emissive MLCT state and non-emissive metal-centered states, which reduces non-radiative decay pathways and enhances luminescence. nih.gov

Similarly, cyclometalated iridium(III) complexes are known for their strong phosphorescence. urfu.ru The emission properties of these complexes can be finely tuned by modifying the ligand structure. Iridium(III) complexes using 3-(pyridin-2-yl)-1,2,4-triazine ligands, for example, exhibit red luminescence in both solid and solution states, with the emission wavelength being highly dependent on substituents on the triazine core. urfu.ru

In the field of photovoltaics, pyrimidine-containing molecules have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com In the typical donor-π-acceptor (D-π-A) design of an organic sensitizer, the pyrimidine ring can function as an effective electron-withdrawing anchoring group. Infrared spectroscopy studies have confirmed that the pyrimidine ring forms a coordinate bond with Lewis acid sites on the TiO₂ surface, facilitating the crucial electron injection process from the excited dye into the semiconductor's conduction band. researchgate.net

Table 2: Photophysical and Photovoltaic Data for Related Pyridinyl-Pyrimidine Systems This table is interactive and can be sorted by clicking on the headers.

Compound Type Ligand System Application Key Photophysical/Photovoltaic Finding Reference(s)
Ruthenium(II) Complex 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine Luminescence Improved luminescence properties over [Ru(tpy)₂]²⁺ due to enhanced MLCT state nih.govresearchgate.net
Iridium(III) Complex 5-amino-3-(pyridin-2-yl)-1,2,4-triazines Luminescence Red phosphorescence, tunable by modifying ligand substituents urfu.ru
Organic Dye Donor-π-pyrimidine DSSC Sensitizer Pyrimidine ring acts as an effective anchoring group to the TiO₂ surface researchgate.net
Organic Dye Triphenylamine-π-pyrimidine-amide DSSC Sensitizer Power conversion efficiency is dependent on the length of the π-linker mdpi.com

Electrochemical Sensor Development

The ability of the pyridine and pyrimidine nitrogen atoms to chelate with metal ions makes this compound and related structures highly suitable for the development of electrochemical sensors. When these compounds are immobilized on an electrode surface, their interaction with target analytes can produce a measurable change in current, potential, or impedance, allowing for sensitive and selective detection.

Pyrimidine-based compounds exhibit characteristic redox behavior that can be exploited for sensing. rsc.org The nitrogen and, if present, sulfur heteroatoms can undergo irreversible or quasi-reversible electrochemical reactions that are sensitive to the local chemical environment. rsc.org This principle has been applied to create sensors for various analytes, including heavy metal ions.

Modified electrodes are a common platform for these sensors. For instance, chemically modified electrodes (CMEs) prepared with a thiophen-vinyl-pyridine-azulene derivative have been used for the recognition of heavy metals via anodic stripping voltammetry, showing a particularly strong response for lead (Pb²⁺) ions. In another approach, a magnetic metal-organic framework featuring an Fe₃O₄-pyridine conjugate was developed for the selective preconcentration of cadmium (Cd²⁺) and Pb²⁺ ions, which significantly improved the sensitivity of subsequent detection. rsc.org The detection limits for this system were as low as 0.2 µg/L for Cd²⁺ and 1.1 µg/L for Pb²⁺. rsc.org

The sensing mechanism relies on the coordination between the heteroatoms in the ligand and the target metal ion. This binding event alters the electron transfer properties at the electrode-solution interface, providing the analytical signal. The inherent selectivity of this coordination chemistry allows for the development of sensors that can distinguish between different metal ions.

Integration into Polymeric and Dendritic Networks

Incorporating pyridinyl-pyrimidine units into larger macromolecular architectures like polymers and dendrimers is a strategy to create advanced materials with tailored properties. Dendrimers are perfectly branched, tree-like molecules with a well-defined structure, while polymers offer a flexible backbone for functionalization.

The synthesis of poly(phenylene-pyridyl) dendrimers has been achieved through a divergent approach using Diels-Alder cycloaddition reactions. nih.gov This method allows for the creation of highly branched, rigid structures up to the fourth generation. In a different strategy, poly(ether imine) (PETIM) dendrimers have been functionalized at their peripheries with pyridoneimine moieties. urfu.ru These functionalized dendrimers exhibit interesting electronic properties, with variable-temperature NMR studies indicating a charge-separated resonance form that becomes more significant in higher generation dendrimers. urfu.ru

Pyridinyl-containing units can also be attached to linear polymers. For example, luminescent Platinum(II) complexes with N^N^N-coordinating ligands have been successfully bonded to poly(4-vinylpyridine). rsc.org The close proximity of the metal complexes on the polymer backbone can lead to intermolecular interactions, resulting in metal-metal-to-ligand charge transfer (MMLCT) emission, which is different from the monomer emission observed when the complexes are dispersed in an inert polymer matrix like poly(methyl methacrylate). rsc.org This demonstrates how integration into a polymer network can be used to control and modify the optoelectronic properties of the functional unit.

Biological Activities and Molecular Mechanisms in Vitro Studies

Enzyme and Receptor Inhibition Studies

Kinase Inhibition (e.g., Cyclin-Dependent Kinases 4 and 6, PI3K, mTOR, DNA-PK, p38α MAPK)

No published studies were found that specifically detail the in vitro inhibitory activity of 6-Pyridin-2-ylpyrimidin-4-ol against Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), DNA-dependent Protein Kinase (DNA-PK), or p38 Mitogen-Activated Protein Kinase (p38α MAPK). While various derivatives of pyridinylpyrimidine have been investigated as kinase inhibitors, data for the unsubstituted title compound is not available.

Inhibition of GABA Aminotransferase

There is no available in vitro data to confirm or quantify the inhibitory effect of this compound on GABA aminotransferase (GABA-AT).

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

The inhibitory potential of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has not been reported in the scientific literature.

GlcN-6-P Inhibition for Antimicrobial Activity

No studies were identified that evaluated the ability of this compound to inhibit Glucosamine-6-phosphate (GlcN-6-P) synthase for potential antimicrobial activity.

Identification of Molecular Targets and Pathways

Without primary data on its enzyme or receptor inhibition profile, the specific molecular targets and cellular pathways modulated by this compound cannot be identified.

Cell-Based Assays

No data from cell-based assays, such as cell viability or proliferation studies in cancer cell lines, are available for this compound. Consequently, its effects on cellular processes remain undetermined.

Cytotoxicity in Cancer Cell Lines (e.g., HepG2, SKOV-3, K-562, Breast Carcinoma, Colon Carcinoma)

Derivatives based on the pyridinyl-pyrimidine scaffold have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The specific substitution on the core structure plays a critical role in determining the potency and selectivity of these compounds. nih.gov

For instance, a study on 6-ferrocenylpyrimidin-4(3H)-one derivatives, which share the pyrimidin-4-ol core, revealed a dose-dependent toxic effect on the human breast adenocarcinoma cell line (MCF-7). nih.gov Among the tested compounds, 2-methyl-6-ferrocenylpyrimidin-4(3H)-one was identified as the most potent, exhibiting a half-maximal inhibitory concentration (IC50) of 17 ± 1 µM against MCF-7 cells. nih.gov Similarly, various pyridine-urea derivatives have shown potent growth inhibitory activity against the MCF-7 cell line, with some analogs demonstrating greater activity than the reference drug doxorubicin. mdpi.comijsat.org

The anticancer potential of this class of compounds is not limited to breast cancer. A series of newly synthesized pyridine (B92270) and pyrimidine (B1678525) derivatives were evaluated against 59 human tumor cell lines, including those for leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancer. nih.gov Several of these compounds exhibited notable in vitro antitumor activities, with some showing high selectivity against leukemia cell lines. nih.gov Another analog, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), showed significant cytotoxicity against the MiaPaCa-2 pancreatic cancer cell line with an IC50 value of 1.95 μM. nih.gov

Compound DerivativeCell LineCancer TypeActivity (IC50)Source
2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7Breast Adenocarcinoma17 ± 1 µM nih.gov
Pyridine-urea derivative 8eMCF-7Breast Carcinoma0.11 µM (72h) mdpi.com
Pyridine-urea derivative 8nMCF-7Breast Carcinoma0.80 µM (72h) mdpi.com
4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2Pancreatic Cancer1.95 µM nih.gov

Induction of Cell Cycle Arrest and Apoptosis Mechanisms

A primary mechanism through which pyridinyl-pyrimidine derivatives exert their anticancer effects is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle, making it a key target for therapeutic intervention. mdpi.com

Studies on specific pyridopyrimidines, which are structurally related fused systems, show they can function as potent inhibitors of cyclin-dependent kinases (Cdks), which are key regulators of cell cycle progression. nih.gov Inhibition of Cdks can lead to cell cycle arrest, preventing cancer cells from dividing. nih.gov For example, one pyridopyrimidine inhibitor was shown to effectively maintain cell cycle arrest in both leukemic and breast cancer cell lines. nih.gov Other bioactive compounds have been found to induce G2/M phase cell cycle arrest in cancer cells, which is associated with the downregulation of regulatory proteins such as cyclin A and cyclin B1. mdpi.com

In addition to halting the cell cycle, these compounds can trigger apoptosis. The analog SK-25 was found to instigate apoptosis in MiaPaCa-2 cells, a finding confirmed by annexin (B1180172) V/PI binding assays. nih.gov The induction of apoptosis is a hallmark of effective anticancer agents and often involves the activation of caspases, which are enzymes that execute the process of cell death, leading to the degradation of critical cellular components like poly ADP-ribose polymerase (PARP). mdpi.commdpi.com Furthermore, some compounds can induce mitochondrial dysfunction, characterized by a decrease in the Bcl-2/Bax expression ratio and the release of cytochrome c, which are critical events in the intrinsic apoptotic pathway. mdpi.com

Antimicrobial Activity against Bacterial and Fungal Strains

The pyrimidine and pyridine scaffolds are integral to a variety of compounds exhibiting broad-spectrum antimicrobial activity. nih.govnih.gov The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and derivatives of these heterocyclic systems are a promising area of research. nih.govrsc.org

Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net For example, a series of pyrimidin-2-ol/thiol/amine analogs were evaluated against S. aureus and B. subtilis (Gram-positive), E. coli, P. aeruginosa, and S. enterica (Gram-negative), and the fungi C. albicans and A. niger. researchgate.net Several of the synthesized compounds exhibited significant antimicrobial activity, with some being more potent than standard drugs. researchgate.net Similarly, certain alkyl pyridinol compounds have demonstrated potent activity selectively against Gram-positive bacteria, including various strains of Staphylococcus aureus. mdpi.com Other studies on pyridinium (B92312) salts have also confirmed stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com

Compound ClassTarget OrganismTypeReported ActivitySource
Pyrimidin-2-amine derivative (Compound 5)S. aureusGram-positive bacteriaMIC = 0.017 µM/ml researchgate.net
Pyrimidin-2-amine derivative (Compound 11)E. coliGram-negative bacteriaMIC = 0.018 µM/ml researchgate.net
Pyrimidin-2-amine derivative (Compound 12)C. albicansFungusMIC = 0.017 µM/ml researchgate.net
Alkyl Pyridinol (JC-01-072)S. aureus USA300LACGram-positive bacteriaMIC = 8 µg/mL mdpi.com
Nicotinoyl thiourea (B124793) derivativesP. aeruginosaGram-negative bacteriaMIC = 31.25-62.5 µg/mL nih.gov
Proposed Mechanisms of Action (e.g., Disruption of Bacterial Cell Membranes, Inhibition of Essential Microbial Enzymes)

The antimicrobial effects of pyridinyl-pyrimidine analogs are attributed to several mechanisms of action. One of the primary proposed mechanisms is the disruption of the bacterial cell membrane's integrity. mdpi.comyoutube.com Alkyl pyridinol compounds, for instance, have been shown to cause deformation and disruption of the staphylococcal membrane, leading to the leakage of cellular contents and cell death. mdpi.com This membrane-associated mechanism is a common mode of action for antimicrobial compounds that possess both hydrophobic and hydrophilic regions, allowing them to interact with and destabilize the lipid bilayer of bacterial membranes. mdpi.com

Another key mechanism is the inhibition of essential microbial enzymes. youtube.com A study of a thiophenyl-substituted pyrimidine derivative demonstrated that its antibacterial potency was likely due to the effective inhibition of FtsZ polymerization and GTPase activity. rsc.org FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents bacteria from multiplying, ultimately leading to cell death. rsc.org The ability of pyrimidine derivatives to interact with enzymes, genetic material, and other biopolymers within the cell is a significant advantage, providing multiple avenues for therapeutic intervention. nih.gov

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Positional and Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyridinyl-pyrimidine scaffold. These studies reveal that minor modifications to the structure can lead to major changes in biological activity. mdpi.comnih.gov

For antiproliferative activity, the presence and position of certain functional groups are key. Research on pyridine derivatives indicates that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity against cancer cell lines. mdpi.com Conversely, the addition of halogen atoms or other bulky groups tends to decrease antiproliferative effects. mdpi.com In a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a chlorine atom at a specific position on the scaffold led to a significant increase in anticancer activity compared to the 7-oxo analogs. mdpi.com

In the context of antimicrobial activity, SAR studies on pyridinium salts have shown that the length of the alkyl side chain is directly related to potency; longer chains generally result in higher antimicrobial activity. mdpi.com The nature and position of substituents on aromatic rings also play a role. For example, among ortho-substituted derivatives, methyl groups conferred more activity than hydroxyl or methoxyl groups. mdpi.com The replacement of a benzene (B151609) ring with a bioisosteric thiophene (B33073) ring has also been shown to slightly increase antimicrobial activity. mdpi.com These findings highlight the importance of hydrophobicity and electronic properties in modulating the interaction between the compounds and their microbial targets. mdpi.com

Rational Design of Analogs Based on SAR Insights

Insights gained from SAR studies are fundamental to the rational design of new, more effective analogs. mdpi.commanchester.ac.uk By understanding which structural features are essential for activity, medicinal chemists can create novel compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

One common strategy is molecular hybridization, where two or more pharmacophores are combined into a single molecule to target multiple biological pathways. nih.gov For example, based on the known kinase inhibitory activity of thiazole (B1198619) and pyrazoline nuclei, a strategy of hybridizing these moieties was employed to synthesize dual EGFR/HER2 inhibitors for breast cancer therapy. nih.gov

Another approach involves the targeted modification of a known active scaffold. The discovery of potent and selective CDK4/6 inhibitors, such as those based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core, was the result of extensive medicinal chemistry optimization. nih.gov By systematically altering substituents on the pyridine and pyrimidine rings, researchers can enhance binding affinity to the target enzyme, improve oral bioavailability, and reduce off-target effects. nih.gov Computational methods, including molecular docking, are often used in conjunction with synthesis to predict how a designed molecule will interact with its biological target, thereby guiding the design process and improving the success rate of discovering new drug candidates. researchgate.net

Computational Chemistry in Elucidating Molecular Interactions and Activities

Molecular Docking Studies for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. For pyridine-pyrimidine scaffolds, docking studies have been pivotal in identifying potential therapeutic targets and elucidating key intermolecular interactions.

In a study on pyridine-containing pyrimidine-2-thiol (B7767146) derivatives, molecular docking was employed to investigate their anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. ashdin.com Specifically, the compound 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol was docked into the active sites of COX-1 and COX-2. ashdin.com The results indicated significant binding interactions, comparable to the standard ligand diclofenac, suggesting that these compounds are promising candidates for developing anti-inflammatory drugs. ashdin.com The docking analysis revealed crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site of the COX enzymes.

Similarly, docking studies on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were conducted to explore their inhibitory mechanism against cyclin-dependent kinases (CDKs). nih.gov These studies, combined with 3D-QSAR, helped to understand the structure-activity relationships and identified key electrostatic and nonpolar interactions responsible for the inhibitory potency of these compounds. nih.gov

For 6-Pyridin-2-ylpyrimidin-4-ol, it is anticipated that molecular docking studies would reveal its potential to bind to a variety of biological targets. The pyridine (B92270) and pyrimidine (B1678525) rings are capable of forming hydrogen bonds, pi-pi stacking, and hydrophobic interactions with amino acid residues within a protein's active site. The hydroxyl group on the pyrimidine ring is a prime candidate for forming strong hydrogen bonds, which could significantly contribute to its binding affinity.

Table 1: Representative Molecular Docking Data for Pyridine-Pyrimidine Analogs

Compound Target Protein Docking Score (kcal/mol) Interacting Residues Reference
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol COX-1 -4.72 Not Specified ashdin.com
N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide GABA-A Receptor -7.0 Not Specified japsonline.com
N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide GABA-Aminotransferase -8.0 Not Specified japsonline.com
Pyrimidine-linked Benzothiazole (BPD-15) Sodium Channel Receptor -6.434 Not Specified nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These methods provide insights into the conformational changes, stability of ligand-protein complexes, and the role of solvent in molecular interactions.

MD simulations have been effectively used to study the stability of protein-ligand complexes involving pyridine-pyrimidine derivatives. For instance, a 200 ns MD simulation was performed on pyrazolo[3,4-d]pyrimidinone derivatives in complex with COX-1 and COX-2 enzymes. mdpi.com The results showed that the ligands maintained stable binding orientations throughout the simulation, with acceptable root-mean-square deviation (RMSD) values. mdpi.com These simulations also helped to identify key stable hydrogen bonds and reduced residue-level fluctuations in the protein upon ligand binding, indicating conformational stabilization. mdpi.com

In another study, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4) were conducted to understand their inhibitory mechanisms. mdpi.com The simulations, which ran for 200 ns, revealed strong interactions with the hinge region of the kinase and highlighted the importance of specific substitutions on the pyrimidine ring for enhanced binding affinity. mdpi.com

For this compound, a conformational analysis would likely reveal a relatively planar structure due to the aromatic nature of the pyridine and pyrimidine rings. However, some rotational freedom would exist around the single bond connecting the two rings. MD simulations would be invaluable in assessing the stability of its potential complexes with various biological targets, providing a more dynamic and realistic picture of the binding interactions compared to static docking studies. These simulations could also elucidate the role of water molecules in mediating protein-ligand interactions.

Table 2: Key Parameters from MD Simulations of Pyridine-Pyrimidine Analogs

Compound Class Target Protein Simulation Length (ns) Key Findings Reference
Pyrazolo[3,4-d]pyrimidinone derivatives COX-1 / COX-2 200 Stable binding orientation, conformational stabilization of the protein. mdpi.com
7H-pyrrolo[2,3-d]pyrimidine derivatives PAK4 200 Strong interactions with the hinge region, importance of specific substitutions for affinity. mdpi.com

Note: This table is interactive and can be sorted by clicking on the column headers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide valuable data on molecular orbitals, charge distribution, and reaction mechanisms.

DFT calculations have been applied to various pyrimidine derivatives to understand their chemical properties. For example, a study on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives used the B3LYP method with the 6-311G(d,p) and 6-311++G(2d,2p) basis sets to perform quantum-chemical calculations. modern-journals.com These calculations provided insights into the molecular properties of these compounds. modern-journals.com

In another work, quantum chemical studies were conducted on pyrimidine derivatives to rationalize their cardiotonic activity. nih.gov These calculations, along with X-ray analysis and molecular modeling, helped to establish a relationship between the electronic structure of the compounds and their biological activity. nih.gov

For this compound, quantum chemical calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. The energy gap between the HOMO and LUMO would provide an indication of its chemical reactivity and kinetic stability. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its intermolecular interactions.

Table 3: Common Methodologies in Quantum Chemical Calculations of Pyrimidine Analogs

Method Basis Set Key Calculated Properties Reference
DFT/B3LYP 6-311G(d,p), 6-311++G(2d,2p) Molecular properties modern-journals.com

Note: This table is interactive and can be sorted by clicking on the column headers.

Theoretical Prediction of Biological Activities (e.g., Anticonvulsant Activity)

Computational methods are increasingly used to predict the biological activities of novel compounds, thereby guiding synthetic efforts and prioritizing experimental testing. Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling are common approaches in this area.

The anticonvulsant potential of pyrimidine derivatives has been explored through various in silico studies. For example, a study on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides used molecular docking to predict their affinity for the GABA-A receptor and the GABA-aminotransferase enzyme, two key targets in the treatment of epilepsy. japsonline.com The in silico predictions correlated well with the in vivo anticonvulsant activity observed in a pentylenetetrazole (PTZ)-induced seizure model. japsonline.com

In another study, new pyrimidine-based derivatives were synthesized and evaluated for their anticonvulsant effects. researcher.life In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions revealed that the most potent compounds possessed good physicochemical and pharmacokinetic properties. researcher.life

Given that various pyridine and pyrimidine derivatives have shown anticonvulsant properties, it is plausible that this compound could also exhibit such activity. nih.govjchemrev.com Theoretical predictions could be employed to assess its potential as an anticonvulsant. This would involve developing QSAR models based on a dataset of known anticonvulsant pyrimidine derivatives and then using the model to predict the activity of this compound. Pharmacophore modeling could also be used to identify the key structural features required for anticonvulsant activity and to see how well this compound fits the model.

Table 4: In Silico Approaches for Predicting Anticonvulsant Activity of Pyrimidine Analogs

In Silico Method Biological Target/Model Key Findings Reference
Molecular Docking GABA-A Receptor, GABA-Aminotransferase Correlation between docking scores and in vivo activity. japsonline.com
ADMET Prediction Not Applicable Potent compounds showed good physicochemical and pharmacokinetic properties. researcher.life
Molecular Docking Sodium Channel Receptor Good dock scores for active compounds. nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyridinyl-pyrimidine derivatives has traditionally relied on multi-step procedures. For instance, a common route involves the condensation of appropriate aldehydes, amines, and active methylene (B1212753) compounds under acidic or basic conditions. evitachem.com Another approach starts with the esterification of nicotinic acid, followed by oxidation to a pyridine (B92270) N-oxide, nucleophilic substitution, and subsequent reaction to form the pyrimidine (B1678525) ring. mdpi.com While effective, these methods can suffer from limitations such as the use of toxic solvents, harsh reaction conditions, and the generation of significant waste. nih.gov

Future research must prioritize the development of novel and sustainable synthetic pathways. Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to form the 6-pyridin-2-ylpyrimidin-4-ol core in a single step would significantly improve efficiency and reduce waste. nih.gov

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents and reusable heterogeneous catalysts could drastically lower the environmental impact of synthesis. nih.gov

Flow Chemistry: The adoption of continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalable production.

Advanced Protecting Group Strategies: The development of acid-labile protecting groups, such as the 5′-O-(methoxyisopropyl) (MIP) acetal (B89532) used in pyridine-based nucleoside synthesis, could offer more sustainable and efficient routes for producing functionalized analogues by minimizing purification steps. nih.gov

A comparative table of synthetic approaches is presented below.

MethodDescriptionAdvantagesAreas for Improvement
Traditional Condensation Stepwise reaction of aldehydes, amines, and active methylene compounds. evitachem.comWell-established procedures.Often requires harsh conditions and multiple steps.
Pyridine N-Oxide Route Multi-step synthesis starting from nicotinic acid involving oxidation and nucleophilic substitution. mdpi.comProvides access to specific isomers.Lengthy procedure with moderate yields.
Future: MCRs One-pot reaction combining multiple starting materials. nih.govHigh atom economy, reduced waste, operational simplicity.Requires significant optimization for new scaffolds.
Future: Sustainable Catalysis Use of reusable catalysts and green solvents. nih.govEnvironmentally friendly, cost-effective for large scale.Catalyst stability and reusability need to be validated.

Advanced Characterization of Excited States and Photophysical Phenomena for Optoelectronic Applications

The conjugated π-system of the pyridinyl-pyrimidine scaffold suggests significant potential for applications in optoelectronics. Research on analogous structures has revealed intriguing photophysical properties. For example, certain phenylmethylene pyridineacetonitrile derivatives exhibit aggregation-induced emission (AIE), where they are highly emissive in the solid state, a desirable property for organic light-emitting diodes (OLEDs). semanticscholar.org The positioning of the pyridine ring has been shown to influence molecular configuration and conjugation, directly impacting absorption and fluorescence emission peaks. semanticscholar.org

Future work should focus on a deep characterization of the excited states of this compound and its derivatives.

Computational Modeling: Employing theoretical calculations to predict and understand the electronic transitions, excited-state geometries, and potential for intramolecular charge transfer (ICT).

Transient Absorption Spectroscopy: Using techniques like transient absorption spectroscopy to probe the dynamics of excited states, including the lifetimes of triplet states, which is crucial for applications like photosensitizers in photodynamic therapy or for OLEDs. nih.gov

Solvatochromism Studies: Investigating the effect of solvent polarity on the absorption and emission spectra can provide insights into the change in dipole moment upon excitation and confirm the presence of ICT states, which is relevant for sensing applications. researchgate.net

The goal is to tailor the molecular structure to achieve specific photophysical properties, such as high quantum yields and tunable emission wavelengths, making these compounds viable candidates for next-generation OLEDs and other photoelectronic devices. semanticscholar.org

Development of Highly Selective Ligands for Specific Metal Ions and Catalytic Systems

The nitrogen atoms within the pyridine and pyrimidine rings make this compound an excellent candidate for a chelating ligand. Pyridine-containing ligands are widely used in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. rsc.orgwikipedia.orgjscimedcentral.com The design of such ligands can be fine-tuned to achieve high selectivity for specific metal ions by controlling factors like chelate ring size, steric hindrance, and the preorganization of donor atoms. rsc.org

Future research in this area should pursue two main paths:

Selective Metal Ion Complexation: Developing derivatives of this compound that can selectively bind to specific metal ions. This could have applications in environmental remediation (e.g., removal of heavy metals like Hg(II) or Pb(II)) or in the treatment of diseases associated with metal ion imbalance. rsc.org Studies on analogous 2,6-di(pyrimidin-4-yl)pyridine scaffolds have already demonstrated complex formation with Zn(II) and Cu(II). nih.gov

Homogeneous Catalysis: Exploring the catalytic activity of metal complexes formed with these ligands. For instance, Group 4 metal complexes supported by related pyridine-phenolate ligands have shown promise as catalysts for olefin polymerization. cityu.edu.hk By modifying the substituents on the this compound backbone, it may be possible to create novel catalysts for a range of organic transformations.

Metal Complex ApplicationResearch FocusPotential Impact
Ion Sensing/Sequestration Design ligands with cavities and functional groups tailored for specific metal ions (e.g., Cu(II), Zn(II)). rsc.orgnih.govDevelopment of sensors for environmental monitoring or therapies for neurological diseases. rsc.org
Catalysis Synthesize and screen complexes with catalytically active metals (e.g., Ti, Zr, Rh, Ir). cityu.edu.hkCreation of new, efficient catalysts for industrial processes like polymerization. cityu.edu.hk

Design of Next-Generation Biologically Active Analogues with Optimized Mechanisms of Action

The pyridinyl-pyrimidine core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov Analogues have shown potential as anti-fibrotic agents, antagonists for the adenosine (B11128) A2A receptor for Parkinson's disease treatment, and highly potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) for cancer therapy. nih.govnih.govnih.gov

The next generation of research should focus on rational drug design to create analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues to build comprehensive SAR models. This has been successfully applied to develop potent N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine CDK4/6 inhibitors. nih.govresearchgate.net

Mechanism of Action Elucidation: For promising compounds, detailed biochemical and cellular assays are needed to pinpoint the precise molecular targets and pathways they modulate. For example, CDK4/6 inhibitors function by targeting the cell cycle. nih.gov

Targeting Drug Resistance: Designing analogues that can overcome known drug resistance mechanisms. For instance, certain CDK4/6 inhibitors have shown efficacy in melanoma cells harboring mutations that confer resistance to other therapies. nih.gov

A summary of biological activities found in related structures is provided below.

Compound ClassBiological Target/ActivityTherapeutic AreaReference
2-(Pyridin-2-yl) pyrimidine derivativesAnti-fibrotic activityFibrosis mdpi.comnih.gov
6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amineAdenosine A2A receptor antagonistParkinson's Disease nih.gov
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesCDK4/6 inhibitionCancer nih.govresearchgate.net

Application in Emerging Technologies (e.g., Biosensors, Smart Materials)

The unique chemical and photophysical properties of this compound and its derivatives make them attractive candidates for use in emerging technologies. The ability of the scaffold to interact with both metal ions and protons opens up possibilities for creating responsive materials.

Future translational potential lies in:

Chemosensors: The development of colorimetric and luminescent sensors for detecting specific analytes. Research on related platinum(II) complexes of 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one has shown that the compound's absorption and emission spectra change reversibly upon protonation, making it a potential sensor for acids. nih.gov Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines can function as luminescent pH sensors. researchgate.net This principle could be extended to create highly sensitive biosensors by attaching specific recognition elements.

Smart Materials: Incorporating these molecules into polymer matrices or self-assembled structures to create "smart" materials that change their properties (e.g., color, fluorescence, conductivity) in response to external stimuli like pH, metal ions, or light.

Optoelectronic Devices: As mentioned previously, the promising photophysical properties, particularly the potential for high solid-state emission, make these compounds strong candidates for the active layers in OLEDs. semanticscholar.org

Q & A

Basic Question: What are the recommended synthetic routes for 6-Pyridin-2-ylpyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common approach involves condensation of pyrimidine precursors with pyridine derivatives under nucleophilic substitution or cross-coupling conditions. For example, trifluoromethyl-substituted analogs (structurally similar to this compound) are synthesized via refluxing intermediates in ethanol with catalysts like morpholine, followed by crystallization for purification . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Monitoring via TLC or HPLC ensures intermediate stability. Yield improvements (>70%) are achievable by stepwise temperature control (e.g., 80°C for cyclization, room temperature for quenching).

Basic Question: How should researchers characterize the structural integrity of this compound derivatives?

Methodological Answer:
X-ray crystallography is definitive for confirming molecular geometry, as demonstrated for trifluoromethyl-pyridinone analogs where bond angles and substituent positions were validated . Complementary techniques include:

  • NMR : 1^1H/13^{13}C NMR to verify proton environments and substituent integration (e.g., pyridinyl vs. pyrimidinyl protons).
  • FT-IR : Hydroxyl (3200–3600 cm1^{-1}) and aromatic C=C (1500–1600 cm1^{-1}) stretching frequencies.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H8_{8}N3_{3}O: calc. 186.0661, observed 186.0658) .

Advanced Question: How do electron-withdrawing substituents (e.g., trifluoromethyl) on the pyrimidine ring influence the reactivity of this compound?

Methodological Answer:
Trifluoromethyl groups enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks (e.g., amination or hydroxylation). This is evidenced by increased reaction rates in trifluoromethyl analogs compared to methyl derivatives during SNAr reactions . Computational studies (DFT) can predict substituent effects:

  • Hammett Constants : Use σm_m or σp_p values to correlate electronic effects with reaction kinetics.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in trifluoromethylated systems, improving regioselectivity .

Advanced Question: What mechanisms underlie the antitumor activity of this compound derivatives, and how can in vitro models validate efficacy?

Methodological Answer:
Mechanisms may involve kinase inhibition or DNA intercalation. For example, pyrimidinone analogs exhibit antitumor activity by targeting PI3K/AKT pathways, validated via:

  • Enzyme Assays : Measure IC50_{50} values against recombinant kinases (e.g., ≤1 µM for PI3Kα inhibition) .
  • Cell-Based Models : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves (5–100 µM range). Synergy studies with standard chemotherapeutics (e.g., cisplatin) can identify combinatorial effects .

Advanced Question: How can analytical methods resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:
Contradictions often arise from solvent interactions or degradation pathways. A systematic approach includes:

  • HPLC-PDA : Monitor degradation products at different pH (1–13) and temperatures (25–60°C). For example, acidic conditions (pH 2) may hydrolyze the pyrimidine ring, while alkaline conditions (pH 12) deprotonate the hydroxyl group, altering solubility .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life (t90_{90}) from accelerated stability data.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated precursors) .
  • Waste Disposal : Segregate halogenated waste for incineration, as improper disposal risks environmental persistence .

Advanced Question: How can biomonitoring techniques quantify this compound exposure in preclinical studies?

Methodological Answer:

  • LC-MS/MS : Quantify urinary metabolites (e.g., hydroxylated or glucuronidated derivatives) with LOD ≤0.1 ng/mL .
  • Toxicokinetics : Calculate AUC024h_{0-24h} and clearance rates in rodent models after oral dosing (10–50 mg/kg). Correlate with histopathology to assess renal/hepatic toxicity .

Advanced Question: What strategies address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.
  • Prodrug Design : Introduce phosphate or acetate esters at the hydroxyl group, which hydrolyze in vivo to release the active compound .

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Reactant of Route 1
6-Pyridin-2-ylpyrimidin-4-ol
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6-Pyridin-2-ylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.